REACTION_CXSMILES
|
[C:1](=[S:3])=S.[CH2:4]([O:6][CH:7]([O:10][CH2:11][CH3:12])[CH2:8][NH2:9])[CH3:5]>O1CCCC1>[CH2:4]([O:6][CH:7]([O:10][CH2:11][CH3:12])[CH2:8][N:9]=[C:1]=[S:3])[CH3:5]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
39.9 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CN)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring so that the temperature of the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
does not exceed -5°
|
Type
|
CUSTOM
|
Details
|
(approximately 1 hour)
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
while stirring (approximately 2 hours)
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate (dicyclohexylthiourea) is then removed by filtration
|
Type
|
WASH
|
Details
|
washed thoroughly with n-hexane
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated in a vacuum
|
Type
|
CUSTOM
|
Details
|
the separated dicyclohexylthiourea is again removed by filtration
|
Type
|
WASH
|
Details
|
washed with n-hexane
|
Type
|
CONCENTRATION
|
Details
|
no longer separates upon concentration
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled at 11 Torr (bath temperature 130°-134°)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CN=C=S)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |